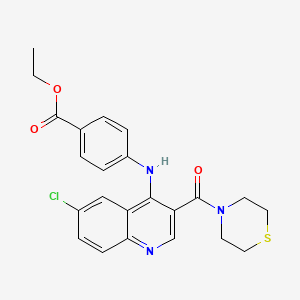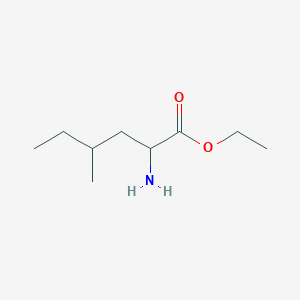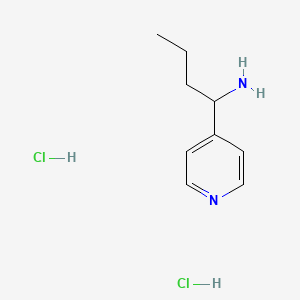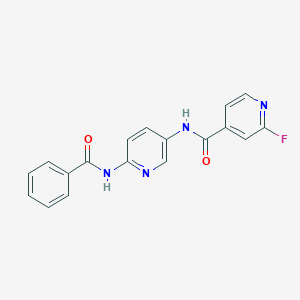
3-メトキシ-2-メチルフェニル)-フェニルメタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2-methylphenyl)-phenylmethanone, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用機序
(3-Methoxy-2-methylphenyl)-phenylmethanone acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also acts as a serotonin and dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This may contribute to the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
(3-Methoxy-2-methylphenyl)-phenylmethanone has been found to produce a range of physiological and biochemical effects, including analgesia, sedation, dissociation, and hallucinations. It has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia.
実験室実験の利点と制限
(3-Methoxy-2-methylphenyl)-phenylmethanone has several advantages as a research tool, including its ability to selectively target the NMDA receptor and its potential therapeutic applications. However, its recreational use and potential for abuse may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research on (3-Methoxy-2-methylphenyl)-phenylmethanone, including further studies on its neuroprotective properties and potential therapeutic applications. Additionally, research may focus on developing new compounds that target the NMDA receptor and have improved therapeutic potential. Finally, studies on the long-term effects of (3-Methoxy-2-methylphenyl)-phenylmethanone use and its potential for addiction and abuse may also be of interest.
合成法
The synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone involves the reaction of 3-Methoxy-2-methylphenylacetonitrile with phenylmagnesium bromide, followed by acid hydrolysis. This results in the formation of (3-Methoxy-2-methylphenyl)-phenylmethanone, which is then purified through recrystallization.
科学的研究の応用
インドール誘導体の合成
インドールは、天然物や医薬品に見られる重要な複素環式化合物です。それらは細胞生物学において重要な役割を果たし、様々な生物活性を示します。 研究者は、選択されたアルカロイドに存在するものを含む、インドールの新規合成方法を探求してきました . (3-メトキシ-2-メチルフェニル)-フェニルメタノンは、インドール誘導体の前駆体として役立ち、創薬やケミカルバイオロジーに貢献することができます。
特性
IUPAC Name |
(3-methoxy-2-methylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(9-6-10-14(11)17-2)15(16)12-7-4-3-5-8-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJLGFBCMCSUDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)

![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)





![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)


